molecular formula C14H11FN4O2 B12973758 N-(6-Fluoro-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide

N-(6-Fluoro-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide

Cat. No.: B12973758
M. Wt: 286.26 g/mol
InChI Key: CHIWTNOIVDPXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Fluoro-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide is a complex organic compound that features a quinoline core substituted with a fluoro group, a hydroxy group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Fluoro-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 6-fluoro-8-hydroxyquinoline and 1H-imidazole. The key steps in the synthesis may involve:

    Nitration and Reduction: Introduction of the nitro group followed by its reduction to an amine.

    Acylation: Formation of the acetamide group through acylation reactions.

    Cyclization: Formation of the imidazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-Fluoro-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The imidazole ring can participate in reduction reactions.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a quinolinone derivative.

Mechanism of Action

The mechanism of action of N-(6-Fluoro-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA. The imidazole ring can coordinate with metal ions, potentially disrupting metalloprotein functions .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-8-hydroxyquinoline: Shares the quinoline core but lacks the imidazole ring.

    1H-Imidazole: Contains the imidazole ring but lacks the quinoline core.

    Quinolin-2-ylacetamide: Similar structure but without the fluoro and hydroxy substitutions.

Uniqueness

N-(6-Fluoro-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide is unique due to the combination of the quinoline core, fluoro, hydroxy, and imidazole substitutions. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H11FN4O2

Molecular Weight

286.26 g/mol

IUPAC Name

N-(6-fluoro-8-hydroxy-4-imidazol-1-ylquinolin-2-yl)acetamide

InChI

InChI=1S/C14H11FN4O2/c1-8(20)17-13-6-11(19-3-2-16-7-19)10-4-9(15)5-12(21)14(10)18-13/h2-7,21H,1H3,(H,17,18,20)

InChI Key

CHIWTNOIVDPXQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=C(C=C2O)F)C(=C1)N3C=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.